molecular formula C6H13NO3 B8275563 (R)-1-ethoxycarbonylamino-2-propanol

(R)-1-ethoxycarbonylamino-2-propanol

Cat. No. B8275563
M. Wt: 147.17 g/mol
InChI Key: HWNAVABUTSKYLH-RXMQYKEDSA-N
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Patent
US06969754B2

Procedure details

999.28 Parts propylene glycol and 434.85 parts 2-pentanone were added to a mixing vessel equipped with a condenser, nitrogen blanket, agitator, and addition funnel. The contents were heated to about 52° C., followed by addition of 1450.97 parts MONDUR MR polymeric isocyanate while keeping the exotherm below 75° C. The addition funnel was next rinsed with 154.87 parts 2-pentanone. The reaction mixture was held at 75° C. for one to two hours until the isocyanate was consumed (thereby forming a beta-hydroxypropyl urethane polymer), then cooled to 60° C. while adding 759.92 parts propylene glycol monomethyl ether (thereby forming a beta-hydroxypropyl urethane solution). The resulting blocked polymeric isocyanate solution was mixed for 30 minutes and stored in a plastic storage vessel.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-pentanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH:2]([OH:4])[CH3:3].[CH3:6][C:7](=[O:11])CCC.[N-:12]=[C:13]=[O:14]>>[OH:4][CH:2]([CH3:3])[CH2:1][NH:12][C:13]([O:11][CH2:7][CH3:6])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O
Name
2-pentanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
ADDITION
Type
ADDITION
Details
nitrogen blanket, agitator, and addition funnel
CUSTOM
Type
CUSTOM
Details
the exotherm below 75° C
WASH
Type
WASH
Details
The addition funnel was next rinsed with 154.87 parts 2-pentanone
WAIT
Type
WAIT
Details
The reaction mixture was held at 75° C. for one to two hours until the isocyanate
CUSTOM
Type
CUSTOM
Details
was consumed (

Outcomes

Product
Name
Type
product
Smiles
OC(CNC(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06969754B2

Procedure details

999.28 Parts propylene glycol and 434.85 parts 2-pentanone were added to a mixing vessel equipped with a condenser, nitrogen blanket, agitator, and addition funnel. The contents were heated to about 52° C., followed by addition of 1450.97 parts MONDUR MR polymeric isocyanate while keeping the exotherm below 75° C. The addition funnel was next rinsed with 154.87 parts 2-pentanone. The reaction mixture was held at 75° C. for one to two hours until the isocyanate was consumed (thereby forming a beta-hydroxypropyl urethane polymer), then cooled to 60° C. while adding 759.92 parts propylene glycol monomethyl ether (thereby forming a beta-hydroxypropyl urethane solution). The resulting blocked polymeric isocyanate solution was mixed for 30 minutes and stored in a plastic storage vessel.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-pentanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH:2]([OH:4])[CH3:3].[CH3:6][C:7](=[O:11])CCC.[N-:12]=[C:13]=[O:14]>>[OH:4][CH:2]([CH3:3])[CH2:1][NH:12][C:13]([O:11][CH2:7][CH3:6])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O
Name
2-pentanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
ADDITION
Type
ADDITION
Details
nitrogen blanket, agitator, and addition funnel
CUSTOM
Type
CUSTOM
Details
the exotherm below 75° C
WASH
Type
WASH
Details
The addition funnel was next rinsed with 154.87 parts 2-pentanone
WAIT
Type
WAIT
Details
The reaction mixture was held at 75° C. for one to two hours until the isocyanate
CUSTOM
Type
CUSTOM
Details
was consumed (

Outcomes

Product
Name
Type
product
Smiles
OC(CNC(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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